molecular formula C13H11NO5 B4741807 methyl 2-(2-furoylamino)-3-(2-furyl)acrylate

methyl 2-(2-furoylamino)-3-(2-furyl)acrylate

Cat. No. B4741807
M. Wt: 261.23 g/mol
InChI Key: BYESIPIWRHJDKR-NTMALXAHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(2-furoylamino)-3-(2-furyl)acrylate, also known as MFA, is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in various fields. MFA is a derivative of furan, a heterocyclic organic compound, which is found in many natural products, including essential oils and flavors.

Mechanism of Action

The mechanism of action of methyl 2-(2-furoylamino)-3-(2-furyl)acrylate involves the inhibition of various cellular processes, including DNA replication, protein synthesis, and cell division. This compound inhibits the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Moreover, this compound has been found to inhibit the activity of histone deacetylases (HDACs), enzymes that play a crucial role in gene expression and chromatin remodeling.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and antitumor activities. This compound has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, and reduce oxidative stress by increasing the activity of antioxidant enzymes, such as superoxide dismutase and catalase.

Advantages and Limitations for Lab Experiments

Methyl 2-(2-furoylamino)-3-(2-furyl)acrylate has several advantages for use in lab experiments, including its ease of synthesis, stability, and low toxicity. However, this compound has some limitations, including its low solubility in water and its potential to form crystals during storage, which can affect its stability and activity.

Future Directions

There are several future directions for research on methyl 2-(2-furoylamino)-3-(2-furyl)acrylate, including the development of more efficient synthesis methods, the identification of its molecular targets, and the optimization of its pharmacological properties. Moreover, this compound can be used as a lead compound for the development of new anticancer drugs with improved efficacy and reduced toxicity. Furthermore, this compound can be used as a building block for the synthesis of novel materials with potential applications in various fields, including optoelectronics, catalysis, and energy storage.
Conclusion:
In conclusion, this compound is a chemical compound with significant potential for various applications in medicinal chemistry, organic synthesis, and materials science. This compound has been shown to exhibit anticancer, anti-inflammatory, and antioxidant activities, and its mechanism of action involves the inhibition of various cellular processes. Further research on this compound can lead to the development of new drugs and materials with potential applications in various fields.

Scientific Research Applications

Methyl 2-(2-furoylamino)-3-(2-furyl)acrylate has been extensively studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, this compound has been shown to exhibit anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Moreover, this compound has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest.

properties

IUPAC Name

methyl (Z)-2-(furan-2-carbonylamino)-3-(furan-2-yl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO5/c1-17-13(16)10(8-9-4-2-6-18-9)14-12(15)11-5-3-7-19-11/h2-8H,1H3,(H,14,15)/b10-8-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYESIPIWRHJDKR-NTMALXAHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=CC1=CC=CO1)NC(=O)C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C(=C/C1=CC=CO1)/NC(=O)C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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